2-Methyl-1,4-naphthoquinone-d8
CAS No.: 478171-80-1
Cat. No.: VC0135499
Molecular Formula: C11H8O2
Molecular Weight: 180.232
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478171-80-1 |
|---|---|
| Molecular Formula | C11H8O2 |
| Molecular Weight | 180.232 |
| IUPAC Name | 2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-dione |
| Standard InChI | InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D |
| Standard InChI Key | MJVAVZPDRWSRRC-JGUCLWPXSA-N |
| SMILES | CC1=CC(=O)C2=CC=CC=C2C1=O |
Introduction
Chemical Properties and Structure
Identification and Physical Properties
2-Methyl-1,4-naphthoquinone-d8 possesses distinctive chemical and physical properties that are summarized in Table 1.
Table 1: Chemical and Physical Properties of 2-Methyl-1,4-naphthoquinone-d8
| Property | Value |
|---|---|
| CAS Number | 478171-80-1 |
| Unlabelled CAS Number | 58-27-5 |
| IUPAC Name | 2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-dione |
| Molecular Formula | C₁₁²H₈O₂ |
| Molecular Weight | 180.23 g/mol |
| Accurate Mass | 180.1026 |
| Physical State | Solid |
| Purity | 98 atom % D, min 98% Chemical Purity |
| Storage Conditions | Room Temperature (preferably in a cool, dark place) |
The compound exists as a solid at room temperature and maintains similar physical properties to its non-deuterated analog, including solubility characteristics and chemical reactivity, while differing primarily in its mass due to the deuterium substitutions .
Structural Characteristics
The structure of 2-Methyl-1,4-naphthoquinone-d8 is based on a naphthalene core with two carbonyl groups at positions 1 and 4, creating the naphthoquinone framework. The methyl substituent at position 2 is fully deuterated (CD₃), and five positions on the aromatic ring system (positions 2, 5, 6, 7, and 8) contain deuterium atoms instead of hydrogen .
The structural information can be represented in various chemical notations:
SMILES Notation:
[2H]C1=C(C(=O)c2c([2H])c([2H])c([2H])c([2H])c2C1=O)C([2H])([2H])[2H]
InChI:
InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
Synthesis Methods
The parent compound, 2-methyl-1,4-naphthoquinone, can be synthesized through various methods including:
-
Oxidation of 2-methylnaphthalene or 2-methylnaphthol
-
Demethylation of 2-methyl-1,4-dimethoxynaphthalene
-
Methylation of 1,4-naphthoquinone
For the deuterated version, synthesis likely involves similar pathways but using deuterated starting materials. The complete deuteration at specific positions suggests a controlled synthesis approach, possibly involving:
-
Use of deuterated methyl sources for the methyl group deuteration
-
Exchange reactions under basic or acidic conditions for aromatic hydrogen-deuterium exchange
-
Custom synthesis using deuterated precursors throughout the synthetic pathway
Research by Zalomaeva et al. and others has demonstrated efficient oxidation approaches for creating the quinone structure, which could potentially be adapted for deuterated analogs by starting with appropriately deuterated precursors .
Analytical Applications
Mass Spectrometric Analysis
2-Methyl-1,4-naphthoquinone-d8 serves as an important internal standard or laboratory surrogate in analytical chemistry, particularly in mass spectrometry. The compound's deuteration provides a mass shift of 8 amu compared to the non-deuterated analog, making it ideal for quantitative analysis without interference from the native compound .
In liquid chromatography-mass spectrometry (LC-MS) analyses, the compound exhibits specific properties:
Table 2: LC-MS Parameters for 2-Methyl-1,4-naphthoquinone-d8
| Parameter | Value |
|---|---|
| SIM ion (m/z) | 180 |
| Fragmentor voltage (eV) | 100 |
| Retention time (min) | 24.43 |
| Laboratory accuracy at 500 ng mL⁻¹ | 730% |
| Laboratory variability % RSD | 16% |
These parameters enable accurate quantification of the native compound in complex matrices by using the deuterated analog as an internal standard .
Environmental and Biological Analysis
2-Methyl-1,4-naphthoquinone-d8 is particularly valuable for environmental analysis of polycyclic aromatic hydrocarbons (PAHs) and their oxygenated derivatives. The compound has been utilized in studies of oxygenated PAHs (OPAHs) as a laboratory surrogate to track method performance through extraction, cleanup, and analysis processes .
The deuterated compound enables accurate quantification by compensating for matrix effects and instrumental variations that might affect both the target compound and its deuterated analog similarly .
| Aspect | Details |
|---|---|
| Suppliers | LGC Standards, Cymit Quimica, VulcanChem |
| Product Formats | Neat |
| Typical Purity | 98 atom % D, min 98% Chemical Purity |
| Storage Requirements | Room Temperature (preferably cool, dark location) |
| Special Considerations | May be subject to restrictions or control requirements |
| Price Range | Typically available at premium pricing compared to non-deuterated analogs |
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